PEG2 Linker Length Confers Degradation Advantage in Tight Ternary Complex Geometries
F-Peg2-SO2-cooh employs a PEG2 backbone length of approximately 7 Å (contour length from two ethylene oxide units at ~3.5 Å each) [1]. In a systematic SAR study of AURKA-targeting PROTACs, shortening the linker to 2 PEG units (PEG2 equivalent) produced the most potent degrader SK2188, achieving DC50 <10 nM and Dmax 80-98% at 24 h in NGP neuroblastoma cells [2]. In contrast, longer PEG4-based constructs in the same series showed reduced degradation efficiency, while the parent inhibitor MK-5108 alone increased AURKA protein levels nearly 2-fold [2]. This demonstrates that PEG2, as contained in F-Peg2-SO2-cooh, is the optimal length for degradation when target and E3 ligase binding pockets are in close proximity [1].
| Evidence Dimension | Degradation potency (DC50) and maximal degradation (Dmax) |
|---|---|
| Target Compound Data | PEG2-based PROTAC (SK2188): DC50 <10 nM, Dmax 80-98% at 24 h [2] |
| Comparator Or Baseline | PEG4-based PROTAC analogs: reduced degradation efficiency; parent inhibitor MK-5108: +2-fold AURKA protein increase [2] |
| Quantified Difference | PEG2 linker achieves potent degradation (DC50 <10 nM) vs. PEG4 analogs (reduced activity) and inhibitor alone (+200% protein) |
| Conditions | NGP neuroblastoma cells, 24 h treatment, Digital Western quantification |
Why This Matters
This evidence demonstrates that PEG2-length linkers are non-interchangeable with PEG4 in PROTAC design, making F-Peg2-SO2-cooh the correct procurement choice when SAR indicates tight binding pocket geometries.
- [1] PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. BOC Sciences Technical Resource. View Source
- [2] Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Antpedia News, September 14, 2022. View Source
